5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPNNNHNOOCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is introduced.
Attachment of the quinolin-8-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using quinoline derivatives.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions may target the oxazole ring or the quinoline moiety, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Compound 1: SR141716A (Rimonabant)
- Structure : Pyrazole core with 4-chlorophenyl, 2,4-dichlorophenyl, and methyl groups, linked to a piperidine-carboxamide .
- Biological Target: Cannabinoid receptor 1 (CB1) inverse agonist.
- Key Differences: Core Heterocycle: Pyrazole (SR141716A) vs. oxazole (target compound). Pyrazoles generally exhibit higher metabolic stability but may reduce selectivity due to bulkier substituents. Substituents: SR141716A’s dichlorophenyl group enhances CB1 affinity, while the target’s quinolin-8-yl group may shift selectivity toward other targets (e.g., kinases or proteases). Activity: SR141716A is a well-characterized anti-obesity agent, whereas the target compound’s activity remains unconfirmed but structurally suggests divergent target profiles.
Oxazole-Based USP30 Inhibitors
Compound 2: N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide
- Structure: Oxazole core with 3-(trifluoromethyl)phenyl and pyrrolidine-cyano substituents .
- Biological Target : Ubiquitin-specific protease 30 (USP30), implicated in mitochondrial dysfunction.
- Amide Substituent: The pyrrolidine-cyano group in Compound 2 may enhance USP30 binding via polar interactions, whereas the quinoline group in the target compound could favor interactions with hydrophobic pockets (e.g., in kinases or cytochrome P450 enzymes).
Comparative Data Table
Research Findings and Mechanistic Insights
- Cannabinoid Receptor Ligands: The 4-chlorophenyl group is critical for CB1/CB2 binding in SR141716A . Substitution with quinoline (target compound) likely redirects activity due to steric hindrance and altered π-stacking.
- USP30 Inhibitors : Oxazole derivatives with trifluoromethyl groups (Compound 2) show enhanced USP30 inhibition (>80% at 10 µM) compared to chlorophenyl analogs, suggesting electron-withdrawing substituents optimize protease binding .
Biological Activity
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety linked to an oxazole carboxamide, which is significant for its biological interactions. The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of quinoline derivatives were synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The study revealed that chlorinated derivatives showed superior VEGFR-2 inhibitory activity compared to their fluorinated counterparts, indicating that the chlorine substituent may enhance binding affinity (IC50 values as low as 138 nM) .
The proposed mechanism involves the formation of a pseudo six-membered ring through intramolecular hydrogen bonding, which orients the compound favorably within the active site of VEGFR-2. This structural configuration allows for better interaction with key amino acids, enhancing its efficacy as an anticancer agent .
In Vitro Studies
In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. For example, quinoline derivatives were screened using doxorubicin-induced cardiotoxicity models, where several compounds exhibited protective effects against cell death, demonstrating their potential not only as anticancer agents but also in mitigating chemotherapy-associated toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. Compounds with larger substituents or those that enhance lipophilicity generally exhibit improved potency against cancer cell lines. For instance, variations in substituents at the para position of the phenyl ring resulted in different IC50 values, highlighting the importance of molecular design in drug efficacy .
Study 1: VEGFR-2 Inhibition
A study synthesized a series of chlorinated quinoline derivatives and assessed their VEGFR-2 inhibitory activities. The results indicated that specific substitutions on the quinoline ring could lead to enhanced antiproliferative effects against various cancer cell lines.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| 10a | 138 | Unsubstituted phenyl urea moiety |
| 10b | 578 | Para-methylphenyl derivative |
| 10j | 340 | Fluorinated analog |
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects of quinoline derivatives in H9c2 cardiomyocytes. The compounds showed varying degrees of cytotoxicity, with some maintaining high cell viability even in the presence of doxorubicin.
| Compound | Cell Viability (%) | p-value |
|---|---|---|
| 6a | 87.5 ± 4.3 | <0.01 |
| 6d | 83.4 ± 5.5 | <0.01 |
| Control | 100 | - |
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide?
The synthesis typically involves a multi-step pathway, starting with the preparation of oxazole and quinoline precursors. Key steps include:
- Coupling reactions : Formation of the oxazole core via cyclization of 4-chlorophenyl-substituted precursors under reflux with catalysts like benzyltributylammonium bromide (ethanol or DMF as solvents) .
- Amide bond formation : Reaction of the oxazole-2-carboxylic acid derivative with quinolin-8-amine using coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere to avoid hydrolysis .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and HPLC .
Critical parameters include temperature control (80–120°C), solvent polarity, and catalyst loading. Contradictions in yield optimization (e.g., DMF vs. THF solvent efficiency) can be resolved via DoE (Design of Experiments) approaches .
Basic: Which characterization techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; quinoline protons at δ 8.1–9.0 ppm) .
- IR spectroscopy : Confirmation of amide C=O stretch (~1650 cm) and oxazole C=N absorption (~1550 cm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 376.08) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide and quinoline moieties) .
Advanced: How do structural modifications (e.g., halogen substitution, heterocycle variation) influence the compound’s bioactivity?
- Halogen effects : The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., π-π stacking with hydrophobic enzyme pockets). Fluorine substitution (as in ) increases metabolic stability but may reduce potency due to electronic effects .
- Heterocycle optimization : Replacing oxazole with triazole () improves solubility but alters binding kinetics. Quinoline-to-isoquinoline swaps () can shift selectivity toward kinase vs. receptor targets .
- Methodology : SAR (Structure-Activity Relationship) studies via iterative synthesis and in vitro assays (e.g., IC determination against cancer cell lines) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values across studies)?
- Comparative assays : Standardize assay conditions (e.g., cell line origin, incubation time) to minimize variability. For example, discrepancies in antiproliferative activity may arise from differences in MTT vs. ATP-based viability assays .
- Structural analysis : Use X-ray co-crystallography or molecular docking to identify binding pose variations caused by crystallographic solvents or protein conformations .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., ’s quinolyloxy acetamide derivatives) to identify trends in substituent effects .
Basic: What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
- Anticancer activity : MTT assay on HeLa or MCF-7 cells, with IC determination after 48–72 h exposure .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using positive controls (e.g., staurosporine) .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate logP (target ~3.5), CYP450 inhibition, and hERG liability .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs to assess RMSD fluctuations) .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity, validated by Ames test data .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute labile ester groups with amides () or introduce electron-withdrawing substituents (e.g., CF) to reduce oxidative metabolism .
- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as esters or phosphates, cleaved in vivo by esterases .
- Metabolite identification : Use LC-MS/MS to track Phase I/II metabolites in microsomal assays, guiding structural refinements .
Basic: What are the stability considerations for storing and handling this compound?
- Storage : Protect from light and moisture in sealed containers under inert gas (N or Ar) at –20°C .
- Decomposition risks : Hydrolysis of the amide bond in acidic/basic conditions; monitor via HPLC after reconstitution in buffers (pH 4–8) .
- Handling : Use PPE (gloves, goggles) and avoid inhalation of fine powders; toxicity data from analogs suggest moderate acute toxicity (LD > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
